4-Amino-2-(3,4-dichlorophenyl)-6-(ethylsulfanyl)pyridine-3,5-dicarbonitrile
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Overview
Description
4-Amino-2-(3,4-dichlorophenyl)-6-(ethylsulfanyl)-3,5-pyridinedicarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(3,4-dichlorophenyl)-6-(ethylsulfanyl)-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,4-dichlorobenzaldehyde and malononitrile.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or primary amines.
Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be added through a thiolation reaction using ethylthiol or similar reagents.
Final Cyclization and Purification: The final product is obtained through cyclization and purification steps, which may involve recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(3,4-dichlorophenyl)-6-(ethylsulfanyl)-3,5-pyridinedicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Ammonia, primary amines, ethylthiol, and other nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amino derivatives and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-2-(3,4-dichlorophenyl)-6-(ethylsulfanyl)-3,5-pyridinedicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-amino-2-(3,4-dichlorophenyl)-6-(ethylsulfanyl)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-chlorophenyl thiocyanate
- 4-Amino-2-nitrophenyl thiocyanate
- 4-Amino-3-methoxyphenyl thiocyanate
Uniqueness
4-Amino-2-(3,4-dichlorophenyl)-6-(ethylsulfanyl)-3,5-pyridinedicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and suitability for various applications in research and industry.
Properties
Molecular Formula |
C15H10Cl2N4S |
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Molecular Weight |
349.2 g/mol |
IUPAC Name |
4-amino-2-(3,4-dichlorophenyl)-6-ethylsulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H10Cl2N4S/c1-2-22-15-10(7-19)13(20)9(6-18)14(21-15)8-3-4-11(16)12(17)5-8/h3-5H,2H2,1H3,(H2,20,21) |
InChI Key |
OKLMFRGNNHWNSD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=C(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C#N)N)C#N |
Origin of Product |
United States |
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